molecular formula C10H13NO2 B14853124 Methyl (2,4-dimethylpyridin-3-YL)acetate

Methyl (2,4-dimethylpyridin-3-YL)acetate

Cat. No.: B14853124
M. Wt: 179.22 g/mol
InChI Key: PAMANRBJVCCTJO-UHFFFAOYSA-N
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Description

Methyl (2,4-dimethylpyridin-3-yl)acetate is a pyridine-derived ester featuring methyl substituents at the 2- and 4-positions of the pyridine ring and an acetate ester group at the 3-position. The pyridine core contributes to its basicity and solubility profile, while the ester group enables reactivity in hydrolysis or transesterification reactions.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(2,4-dimethylpyridin-3-yl)acetate

InChI

InChI=1S/C10H13NO2/c1-7-4-5-11-8(2)9(7)6-10(12)13-3/h4-5H,6H2,1-3H3

InChI Key

PAMANRBJVCCTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,4-dimethylpyridin-3-YL)acetate typically involves the esterification of 2,4-dimethylpyridine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:

2,4-dimethylpyridine-3-carboxylic acid+methanolacid catalystMethyl (2,4-dimethylpyridin-3-YL)acetate+water\text{2,4-dimethylpyridine-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,4-dimethylpyridine-3-carboxylic acid+methanolacid catalyst​Methyl (2,4-dimethylpyridin-3-YL)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,4-dimethylpyridin-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (2,4-dimethylpyridin-3-YL)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl (2,4-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares methyl (2,4-dimethylpyridin-3-yl)acetate with key analogs identified in the evidence:

Compound Name CAS Number Molecular Formula Substituents on Pyridine Ring Additional Structural Features
This compound (Target) Not provided C₁₀H₁₃NO₂ 2,4-dimethyl Simple pyridine ring
Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate C₉H₆Cl₂N₂O₂ 2,6-dichloro, 3-cyano Electron-withdrawing substituents
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)acetate 97055-45-3 C₁₂H₁₄N₂O₃S 4,6-dimethyl Fused isothiazolo-pyridine ring
Methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate 258273-50-6 C₁₈H₁₉N₃O₂ 6-methyl Fused imidazo-pyridine ring, aryl group

Key Observations :

  • Electronic Effects: The target compound’s 2,4-dimethyl groups are electron-donating, increasing the pyridine ring’s basicity compared to analogs with electron-withdrawing groups (e.g., cyano or chloro in ) .

Physicochemical Properties

  • Solubility : The target compound’s pyridine ring and ester group likely confer polar aprotic solvent compatibility, similar to methyl acetate (). However, the methyl substituents may enhance lipophilicity relative to unsubstituted pyridine esters .
  • Stability: Esters with electron-withdrawing groups (e.g., cyano in ) are more prone to hydrolysis than the target compound due to increased electrophilicity at the ester carbonyl .

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